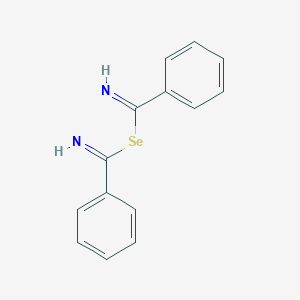
Benzenecarboximidoyl benzenecarboximidoselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidoyl benzenecarboximidoselenoate is an organic compound that contains selenium, a rare element in organic chemistry
Preparation Methods
The synthesis of benzenecarboximidoyl benzenecarboximidoselenoate typically involves the reaction of benzenecarboximidoyl chloride with benzenecarboximidoselenoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Benzenecarboximidoyl benzenecarboximidoselenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into selenides or other selenium-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenecarboximidoyl benzenecarboximidoselenoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds, which are valuable in various chemical reactions and processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases where selenium’s antioxidant properties may be beneficial.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzenecarboximidoyl benzenecarboximidoselenoate involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and enzyme activity is of particular interest.
Comparison with Similar Compounds
Benzenecarboximidoyl benzenecarboximidoselenoate can be compared with other selenium-containing compounds, such as selenocysteine and selenomethionine. These compounds also contain selenium and exhibit unique chemical and biological properties. this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Similar compounds include:
Selenocysteine: An amino acid that contains selenium and is known for its role in various biological processes.
Selenomethionine: Another selenium-containing amino acid with applications in nutrition and medicine.
Selenoxides: Compounds formed by the oxidation of selenium-containing molecules, used in various chemical reactions.
Properties
CAS No. |
61945-93-5 |
|---|---|
Molecular Formula |
C14H12N2Se |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
benzenecarboximidoyl benzenecarboximidoselenoate |
InChI |
InChI=1S/C14H12N2Se/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10,15-16H |
InChI Key |
GVNMDJRCCOKGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)[Se]C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















